molecular formula C6H6N4O B11922480 5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Cat. No.: B11922480
M. Wt: 150.14 g/mol
InChI Key: CPOGIWDYJRBAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one (CID 118989383) is a fused bicyclic heterocycle of significant interest in medicinal and synthetic chemistry . As a member of the pyrazolopyridine family, its structure is characterized by a pyrazole ring fused to a pyridone ring, offering multiple vectors for synthetic elaboration . This compound serves as a versatile and valuable scaffold for fragment-based drug discovery (FBDD) . The core pyrazolopyridine structure is known for its close resemblance to purine bases, allowing such compounds to mimic adenine and guanine, which underpins their broad potential in biomedical research . While specific biological data for this exact analog may be limited, pyrazolo[3,4-c]pyridine scaffolds are recognized for their synthetic tractability. Researchers can functionalize this core at the N1, C3, C5, and C7 positions using modern synthetic methodologies, including Pd-catalyzed cross-coupling, C-H borylation, and selective metalation, to generate diverse libraries for screening and optimization . The presence of both amino and carbonyl functional groups on this scaffold further enhances its utility as a synthon for designing novel molecules with tailored properties, making it a prime candidate for developing new therapeutic agents and biochemical probes . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5-amino-1,6-dihydropyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C6H6N4O/c7-4-1-3-2-8-10-5(3)6(11)9-4/h1-2H,(H,8,10)(H3,7,9,11)

InChI Key

CPOGIWDYJRBAGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C2=C1C=NN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with 2-chloronicotinic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Synthesis of 5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

The synthesis of this compound is typically achieved through multiple synthetic routes that utilize various starting materials and reaction conditions. Recent studies have reported methods involving the reaction of hydrazines with pyridine derivatives, leading to the formation of pyrazolo[3,4-c]pyridine frameworks. For instance, a study highlighted the synthesis of novel acyclic C-nucleosides derived from substituted pyrazolo compounds, showcasing their versatility as synthetic intermediates .

Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral properties. A study evaluated the antiviral activity of novel acyclic C-nucleosides synthesized from this compound, demonstrating efficacy against various viral strains . This suggests potential applications in antiviral drug development.

Anticancer Properties

The compound has also been investigated for its anticancer activities. A series of substituted pyrazolo derivatives were tested against different cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis in malignant cells . The structural diversity allows for the optimization of anticancer activity through targeted modifications.

Inhibition of Protein Targets

This compound has been identified as an inhibitor of various protein targets involved in disease pathways. For example, it has shown inhibitory effects on soluble guanylyl cyclase (sGC), which is implicated in vasoprotective and anti-inflammatory activities . Such findings underscore its potential as a therapeutic agent in cardiovascular and inflammatory diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound derivatives. Recent SAR studies have focused on modifying substituents at various positions on the pyrazolo ring to enhance biological activity while minimizing toxicity . These studies indicate that specific substitutions can significantly affect the compound's interaction with biological targets.

Case Studies and Research Findings

StudyFocusKey Findings
Antiviral ActivityNovel acyclic C-nucleosides derived from pyrazolo compounds showed significant antiviral effects against multiple strains.
Anticancer PropertiesSubstituted pyrazolo derivatives inhibited proliferation in several cancer cell lines, indicating potential as anticancer agents.
Protein InhibitionIdentified as an inhibitor of soluble guanylyl cyclase with vasoprotective effects, suggesting applications in cardiovascular therapy.

Mechanism of Action

The mechanism of action of 5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as reduced cell proliferation in cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound’s synthesis often involves FeCl3-catalyzed condensation of aldehydes, ethyl cyanoacetate, and aminopyrazole precursors in ionic liquids .
  • In contrast, tetrahydro derivatives (e.g., 3-amino-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one) require hydrogenation steps to achieve partial saturation .
  • Microwave irradiation enhances reaction efficiency for imidazo-pyrazine derivatives .

Pharmacological Activities

sGC Stimulation and Vascular Effects

Novel derivatives of 5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one (e.g., DPK-399, KL-67, KL-69) exhibit direct stimulation of the reduced, heme-dependent form of sGC. These compounds elevate cGMP levels and inhibit PDGF-BB/DD-induced vascular smooth muscle cell (VSMC) proliferation and migration in vitro .

Mechanistic Highlights :

  • cGMP elevation: 2–3 fold increase over baseline in A7r5 VSMCs.
  • Inhibition of PDGF-BB-induced ERK1/2 phosphorylation by >50% at 10 μM.
Anticancer Activity

Pyrazolo[3,4-c]pyridine derivatives with substitutions at the 3-position (e.g., 3-aryl groups) demonstrate moderate anticancer activity. For example, 6,8-diarylimidazo[1,2-a]pyrazines inhibit cancer cell proliferation via ERK pathway modulation, though potency varies with substituent bulk .

Comparison :

  • sGC stimulators (e.g., DPK-399) target cardiovascular pathologies, while 3-substituted pyridinones (e.g., anticancer derivatives) prioritize kinase inhibition.
  • The amino group at the 5-position in the target compound enhances sGC binding affinity compared to non-amino analogues .

Physicochemical Properties

Property This compound 3-Amino-tetrahydro analogue (CAS: 1824306-53-7) Imidazo[1,2-a]pyrazine derivatives
Molecular Weight ~177 g/mol ~179 g/mol 300–400 g/mol
Solubility Moderate in DMSO High in polar solvents Low in aqueous buffers
Hydrogen Bond Donors 2 (NH2, NH) 2 (NH2, NH) 1–2

Notes:

  • Bulkier substituents in imidazo-pyrazines correlate with reduced membrane permeability .

Biological Activity

5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide an overview of its biological activity, synthesizing data from various studies and highlighting its mechanisms of action, efficacy against different diseases, and structural characteristics.

Chemical Structure and Properties

This compound features a pyrazolo-pyridine core, which is known for its diverse biological activities. The compound's molecular formula is C6H6N4OC_6H_6N_4O with a molecular weight of 150.14 g/mol. Its structure is characterized by the presence of an amino group at the 5-position and a carbonyl group at the 7-position, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptors involved in disease processes. Notably, it has been studied for its role as a kinase inhibitor, which is crucial in cancer therapy.

Antitumor Activity

Several studies have demonstrated the antitumor properties of this compound. For instance:

  • Cytotoxicity : The compound exhibited cytotoxic effects against various cancer cell lines, including colon cancer (CaCO-2) and liver cancer (HepG2), with IC50 values indicating significant inhibition of cell proliferation .
  • Mechanism : The antitumor activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression .

Antiviral Activity

Research has also highlighted the antiviral potential of this compound:

  • Inhibition of Viral Replication : In vitro studies showed that derivatives of pyrazolo[3,4-b]pyridines possess antiviral properties against several viruses, including HSV-1 and VSV. The introduction of specific substituents enhanced their efficacy .
  • Selectivity : The selectivity index for these compounds suggests they can effectively target viral replication without significant toxicity to host cells .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds in the pyrazolopyridine family:

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntitumor12.5 (CaCO-2)
Pyrazolo[3,4-b]pyridine DerivativeAntiviral (HSV-1)8.0
1H-Pyrazolo[3,4-b]pyridineKinase Inhibition15.0

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on this compound. These derivatives were tested for their antiproliferative activity against cancer cell lines and showed promising results:

  • Study Findings : Compounds with specific substitutions at the N1 position demonstrated enhanced anti-cancer activity while maintaining low toxicity to normal cells .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one and its derivatives?

A multi-step synthetic approach is typically used, involving precursor reactions and structural modifications. For example:

  • Step 1 : Formation of intermediates via reactions between pyridine derivatives and carbamates or aminopyrazoles (e.g., 5-aminopyrazole intermediates) .
  • Step 2 : Cyclization and functionalization at position 7 using reagents like di-tert-butyl dicarbonate (Boc-protection) or chlorinating agents .
  • Characterization : Confirmation of structure via 1D/2D NMR, HRMS (e.g., HRMS-ESI with deviations <1 ppm), and elemental analysis .

Q. How is the structural identity of this compound validated in research settings?

Key methods include:

  • Spectroscopy : ¹H/¹³C NMR for hydrogen/carbon assignments and DEPT/HSQC for connectivity .
  • Mass Spectrometry : HRMS-ESI with calculated vs. observed m/z (e.g., [M+H]⁺: calcd 254.1042, found 254.1039) .
  • Elemental Analysis : Matching experimental and theoretical values for C, H, N (e.g., C: 61.65% calcd vs. 61.78% found) .

Q. What preliminary pharmacological assays are used to evaluate the bioactivity of this compound?

Initial screens focus on target engagement and cellular responses:

  • sGC Activation : cGMP levels measured via ELISA after treatment with NO donors (e.g., SNP) or heme oxidants (e.g., ODQ) .
  • Kinase Phosphorylation : Western blotting for VASP-Ser239 (cGMP-dependent) and ERK1/2/Src (PDGF-dependent) .
  • Cell Viability : MTT assays in VSMCs (A7r5 line) to assess anti-proliferative effects .

Advanced Research Questions

Q. How do researchers resolve contradictions in sGC activation data across studies?

Discrepancies may arise from assay conditions or cell models. Strategies include:

  • Heme-State Specificity : Testing compounds in the presence/absence of ODQ (heme oxidant) to confirm sGC stimulation in the reduced state .
  • Cross-Validation : Comparing cGMP elevation in multiple cell lines (e.g., A7r5 VSMCs vs. HEK293) and using orthogonal methods (e.g., FRET-based cGMP sensors) .
  • Structural Analysis : Correlating substituent effects (e.g., DPK-399 vs. KL-69 derivatives) with sGC activation potency .

Q. What experimental designs are used to validate BET protein inhibition by pyrazolo[3,4-c]pyridinone derivatives?

Advanced studies employ:

  • Binding Assays : Fluorescence polarization (FP) or AlphaScreen® with recombinant BRD4 bromodomains .
  • Transcriptomic Profiling : RNA-seq to identify downregulated oncogenes (e.g., MYC) in cancer models .
  • Crystallography : Co-crystal structures to confirm binding poses (e.g., acetyl-lysine mimicry by the pyridinone core) .

Q. How do researchers optimize selectivity for sGC vs. off-target kinases in pyrazolo[3,4-c]pyridinone derivatives?

A combination of methods is used:

  • Kinase Panel Screening : Broad-spectrum profiling (e.g., Eurofins KinaseProfiler™) to identify off-target hits .
  • Molecular Docking : Aligning the compound’s scaffold with sGC’s heme-binding pocket vs. ATP-binding sites of kinases .
  • Functional Selectivity : Assessing downstream effects (e.g., VASP phosphorylation for sGC vs. ERK for kinases) .

Q. What statistical approaches are applied to analyze functional data in VSMC migration/proliferation assays?

  • Data Normalization : Baseline correction to PDGF-BB/DD-induced responses (set as 100% migration/proliferation) .
  • Statistical Tests : Student’s t-test for pairwise comparisons (e.g., compound vs. PDGF-only control) with n≥3 replicates .
  • Dose-Response Modeling : IC₅₀ calculation using nonlinear regression (e.g., GraphPad Prism®) for anti-migratory effects .

Methodological Challenges & Solutions

Q. How are synthetic yields improved for halogenated derivatives (e.g., 6-chloro analogs)?

  • Optimized Conditions : Microwave-assisted synthesis for faster cyclization .
  • Protecting Groups : Boc or Fmoc protection of the amino group to prevent side reactions .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions .

Q. What strategies mitigate batch-to-batch variability in cGMP ELISA assays?

  • Internal Controls : Co-treatment with a stable cGMP analog (e.g., 8-Br-cGMP) .
  • Plate Normalization : Inter-plate calibrators (e.g., ODQ-treated vs. untreated samples) .
  • Data Standardization : Expressing cGMP levels as fold-change relative to baseline .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.